[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron is a coordination compound formed between ferric ions (Fe³⁺) and adenosine triphosphate (ATP). This complex is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Adenosine triphosphate is a crucial molecule in cellular energy transfer, while ferric ions play essential roles in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron can be synthesized by reacting ferric chloride (FeCl₃) with adenosine triphosphate in an aqueous solution. The reaction is typically carried out at a slightly acidic pH to ensure the solubility of ferric ions. The general reaction is as follows: [ \text{FeCl}_3 + \text{ATP} \rightarrow \text{Fe(ATP)} + 3\text{Cl}^- ]
Industrial Production Methods: Industrial production of the this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the complex through techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The ferric ion can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands in the complex can be replaced by other molecules or ions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.
Substitution: Conditions typically involve the presence of competing ligands or changes in pH.
Major Products:
Oxidation-Reduction: Products include ferrous ions (Fe²⁺) or higher oxidation states of iron.
Substitution: Products depend on the substituting ligand, resulting in different coordination complexes.
Wissenschaftliche Forschungsanwendungen
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron has diverse applications in scientific research:
Biochemistry: Used to study the role of iron in cellular processes and energy metabolism.
Industrial Processes: Utilized in catalysis and as a reagent in various chemical reactions.
Wirkmechanismus
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron exerts its effects through the interaction of ferric ions with adenosine triphosphate. The complex can influence various biochemical pathways, including:
Energy Metabolism: ATP is a primary energy carrier in cells, and its complexation with ferric ions can affect energy transfer processes.
Iron Transport and Storage: The complex can play a role in the transport and storage of iron within biological systems.
Vergleich Mit ähnlichen Verbindungen
- Ferric-inosine triphosphate complex
- Ferric-guanosine triphosphate complex
- Ferric-cytidine triphosphate complex
- Ferric-uridine triphosphate complex
Comparison: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron is unique due to the specific interaction between ferric ions and adenosine triphosphate, which is a key molecule in cellular energy metabolism.
Eigenschaften
CAS-Nummer |
99125-17-4 |
---|---|
Molekularformel |
C10H16FeN5O13P3 |
Molekulargewicht |
563.03 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron |
InChI |
InChI=1S/C10H16N5O13P3.Fe/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
VVMRAHJVSUNRDP-MCDZGGTQSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
99125-17-4 | |
Synonyme |
adenosine triphosphate-iron complex ATP-Fe(III) complex Fe(III)-ATP complex ferric-adenosine triphosphate complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.